
Methyl (1R)-4-methylcyclohex-3-ene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (1R)-4-methylcyclohex-3-ene-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. Also known as Menthyl isovalerate, this compound is a colorless liquid with a minty aroma. In
Mécanisme D'action
The mechanism of action of methyl (Methyl (1R)-4-methylcyclohex-3-ene-1-carboxylate)-4-methylcyclohex-3-ene-1-carboxylate is not well understood. However, it is believed to interact with specific receptors in the body, leading to its various physiological effects.
Effets Biochimiques Et Physiologiques
Methyl (Methyl (1R)-4-methylcyclohex-3-ene-1-carboxylate)-4-methylcyclohex-3-ene-1-carboxylate has been shown to possess various biochemical and physiological effects. It has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain relief medications. Additionally, it has been shown to possess antioxidant properties, which may have beneficial effects on overall health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using methyl (Methyl (1R)-4-methylcyclohex-3-ene-1-carboxylate)-4-methylcyclohex-3-ene-1-carboxylate in lab experiments is its unique properties, which make it a valuable tool for studying various physiological processes. Additionally, it is relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the limitations of using this compound is that its mechanism of action is not well understood, which may limit its potential applications in certain areas of research.
Orientations Futures
There are various future directions for the use of methyl (Methyl (1R)-4-methylcyclohex-3-ene-1-carboxylate)-4-methylcyclohex-3-ene-1-carboxylate in scientific research. One potential area of research is the development of new pain relief medications based on its anti-inflammatory and analgesic properties. Additionally, further research may be needed to better understand its mechanism of action and potential applications in other areas of research such as the development of new fragrance products and its potential use as an antioxidant.
Méthodes De Synthèse
Methyl (Methyl (1R)-4-methylcyclohex-3-ene-1-carboxylate)-4-methylcyclohex-3-ene-1-carboxylate can be synthesized through various methods. One of the most common methods is the esterification of isovaleric acid with menthol using a catalyst such as sulfuric acid. Another method involves the reaction of menthol with isovaleryl chloride in the presence of a base such as sodium hydroxide. The synthesis of this compound requires careful control of reaction conditions such as temperature, pressure, and catalyst concentration.
Applications De Recherche Scientifique
Methyl (Methyl (1R)-4-methylcyclohex-3-ene-1-carboxylate)-4-methylcyclohex-3-ene-1-carboxylate has various applications in scientific research. It is commonly used as a flavoring agent in the food industry due to its minty aroma. Additionally, it has potential applications in the pharmaceutical industry as it has been shown to possess anti-inflammatory and analgesic properties. This compound has also been used in the development of new fragrance products.
Propriétés
Numéro CAS |
137492-77-4 |
|---|---|
Nom du produit |
Methyl (1R)-4-methylcyclohex-3-ene-1-carboxylate |
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
methyl (1R)-4-methylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C9H14O2/c1-7-3-5-8(6-4-7)9(10)11-2/h3,8H,4-6H2,1-2H3/t8-/m0/s1 |
Clé InChI |
JNDBPUPULVCVFC-QMMMGPOBSA-N |
SMILES isomérique |
CC1=CC[C@@H](CC1)C(=O)OC |
SMILES |
CC1=CCC(CC1)C(=O)OC |
SMILES canonique |
CC1=CCC(CC1)C(=O)OC |
Synonymes |
3-Cyclohexene-1-carboxylicacid,4-methyl-,methylester,(R)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



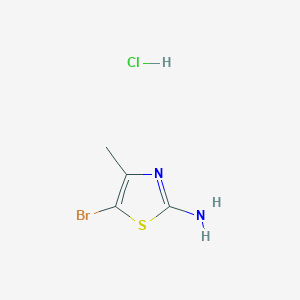
![Pyrazolo[1,5-a]pyridin-3-amine hydrochloride](/img/structure/B159859.png)
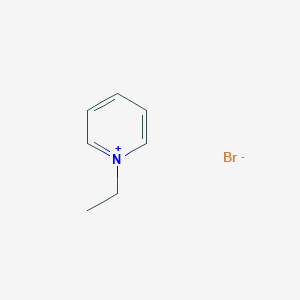
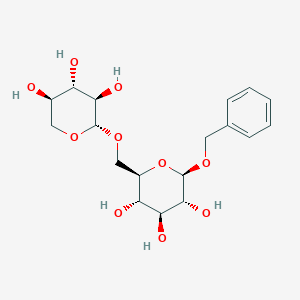
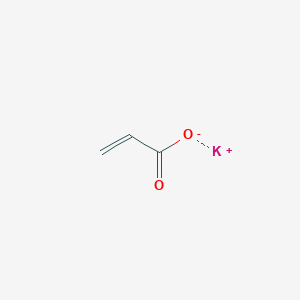
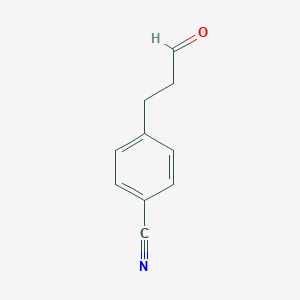

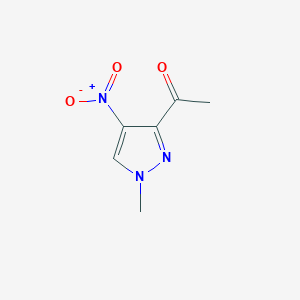
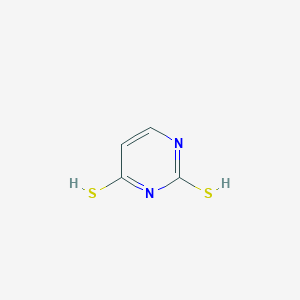
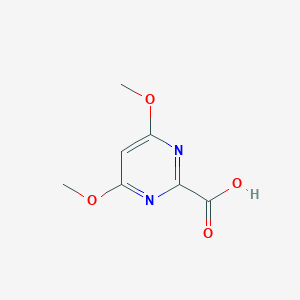
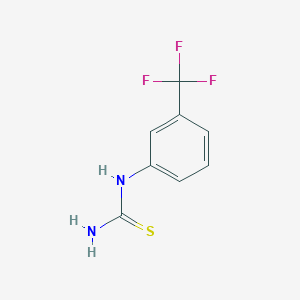
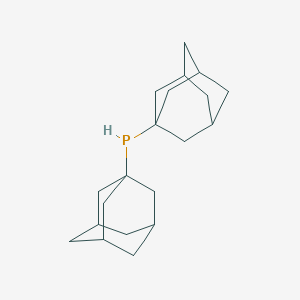
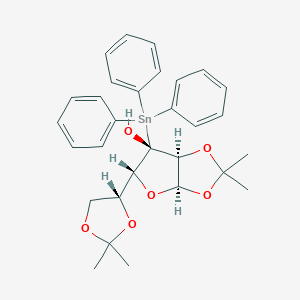
![Pyrido[1,2-a]benzimidazol-8-amine](/img/structure/B159882.png)